N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-19(14-4-2-3-5-15(14)20-12)25-11-18(22)21-13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,20H,8-9,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVYMAJONVQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: Finally, the benzodioxin and indole-thioether intermediates are coupled through an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzodioxin-acetamide framework is a versatile template for drug discovery. Below is a comparison of key structural analogs and their biological activities:
Pharmacological and Functional Insights
- Antimicrobial Activity : Sulfonamide derivatives (e.g., 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) exhibit broad-spectrum antimicrobial effects. The sulfonyl group enhances hydrogen bonding with microbial enzymes, while the benzodioxin improves membrane permeability .
- Anti-inflammatory Activity : Carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) show potency comparable to Ibuprofen, likely due to COX-2 inhibition mediated by the acidic group .
- Structural Complexity and Target Specificity: Compounds like the pyrimidoindole-sulfanyl analog () and thienopyrimidinone derivatives () leverage heterocyclic systems to engage with ATP-binding pockets or allosteric sites in kinases.
Physicochemical Properties
- LogP and Solubility : The indole-sulfanyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (LogP ~1.8) .
- Hydrogen Bonding: The acetamide and sulfanyl groups provide hydrogen bond donors/acceptors, enhancing target engagement. For example, the pyrimidoindole analog () has a topological polar surface area (TPSA) of 121 Ų, suggesting favorable blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Intermediate sulfonamides or sulfanyl derivatives are formed via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React the benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form a sulfonamide intermediate .
- Step 2 : Couple the intermediate with 2-bromoacetamide derivatives (e.g., 2-bromo-N-arylacetamides) using LiH as a base in dimethylformamide (DMF) at 60–80°C .
- Key conditions : Reaction time (4–5 hours for Step 1), solvent polarity (DMF for Step 2), and temperature control (room temperature for Step 1, elevated for Step 2) are critical for yields >80% .
Q. How is the compound characterized structurally and spectroscopically?
- Methodology :
- ¹H-NMR : Peaks at δ 6.5–8.3 ppm confirm aromatic protons (benzodioxin and indole moieties). The acetamide NH appears as a singlet near δ 8.3 ppm .
- IR : Stretching frequencies at 1715 cm⁻¹ (C=O of acetamide) and 1380 cm⁻¹ (S=O or S-C) validate functional groups .
- CHN analysis : Confirms molecular formula (e.g., C₂₀H₁₈N₂O₃S) with <0.5% deviation .
Q. What initial biological screening methods are used to evaluate therapeutic potential?
- Methodology :
- α-Glucosidase inhibition : Test compound activity using in vitro assays with acarbose as a reference (IC₅₀ = 37.38 μM). Prepare serial dilutions (10–100 μM) and measure inhibition via spectrophotometry (400 nm) .
- Data interpretation : IC₅₀ values are calculated using software like EZ-Fit Enzyme Kinetic. For example, derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For DMF-based reactions, LiH (1.2 equiv.) and 70°C yield >85% purity .
- TLC monitoring : Employ silica gel plates (ethyl acetate/hexane, 7:3) to track intermediates. Rf values for the final product typically range 0.5–0.6 .
- Contradiction resolution : Conflicting reports on solvent efficacy (e.g., DMF vs. THF) can be resolved by comparing polarity indexes (DMF = 6.4 vs. THF = 4.0) to favor polar aprotic solvents for SN₂ mechanisms .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Methodology :
- Quantum chemical calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model reaction pathways and transition states .
- Molecular docking : AutoDock Vina simulates binding to α-glucosidase (PDB: 2ZE0). The indole sulfanyl group shows hydrogen bonding with Asp349 (binding energy: −8.2 kcal/mol) .
- Data validation : Compare computational IC₅₀ predictions (e.g., 79.5 μM) with experimental results (81.12 μM for derivative 7k) .
Q. How do structural modifications impact biological activity?
- Methodology :
- SAR analysis : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) on the phenyl ring.
- Activity trends :
| Substituent | IC₅₀ (μM) | Reference |
|---|---|---|
| -H | 86.31 | |
| -OCH₃ | 81.12 | |
| -NO₂ | 68.45 |
- Mechanistic insight : Electron-withdrawing groups enhance H-bonding with enzyme active sites, reducing IC₅₀ by 20–30% .
Q. What analytical challenges arise in resolving stereochemical or polymorphic forms?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement. The benzodioxin moiety often adopts a planar conformation, while the indole group exhibits slight torsion (5–10°) .
- Polymorphism screening : Test crystallization in ethanol/water (9:1) vs. acetonitrile. Differential Scanning Calorimetry (DSC) identifies polymorphs via distinct melting endotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
